2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a naphthalenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the naphthalenyl group. These groups are then combined through a series of reactions, including acylation and thiazolyl formation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and specialized equipment to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters and the use of catalysts to enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorophenyl group makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is studied for its potential biological activity. It has shown promise in assays related to enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a valuable tool in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the thiazolyl group contributes to its overall stability and reactivity. The compound's mechanism of action is still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activities.
Comparison with Similar Compounds
4-Fluorophenylacetic acid: This compound shares the fluorophenyl group but lacks the naphthalenyl and thiazolyl groups.
Naphthalen-2-ylthiazol-2-ylacetamide: This compound contains the naphthalenyl and thiazolyl groups but lacks the fluorophenyl group.
2-(4-Fluorophenyl)acetamide: This compound has the fluorophenyl and acetamide groups but lacks the naphthalenyl and thiazolyl groups.
Uniqueness: 2-(4-Fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is unique due to the combination of all three functional groups, which provides it with distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-18-9-5-14(6-10-18)11-20(25)24-21-23-19(13-26-21)17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12-13H,11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJDINWOPZESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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